

A Comparative Spectroscopic Guide to 2-Bromo-3-phenylpyridine and Its Analogs

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Compound of Interest

Compound Name: **2-Bromo-3-phenylpyridine**

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This guide provides a comparative spectroscopic analysis of **2-Bromo-3-phenylpyridine**, a valuable reagent in organic synthesis. Due to the limited availability of direct experimental spectra for **2-Bromo-3-phenylpyridine**, this document focuses on a detailed comparison with structurally related compounds. The provided data for analogous compounds, including various phenylpyridines and brominated pyridines, offers a strong predictive framework for the spectroscopic characteristics of **2-Bromo-3-phenylpyridine**. This information is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of this compound and its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Bromo-3-phenylpyridine** and a selection of its structural analogs. The data for the analogs provide a reference for interpreting the expected spectra of the target compound.

Table 1: ^1H NMR Spectroscopic Data of Phenylpyridine Analogs

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-Phenylpyridine	CDCl ₃	8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H)[1]
3-Phenylpyridine	-	Forms complexes with various metals, with NMR studies reported.
4-Phenylpyridine	CDCl ₃	8.67 (s, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.53–7.45 (m, 5H)[2]
2-Bromo-3-methylpyridine	-	¹ H NMR spectrum is available[3].
2-(4-Bromophenyl)pyridine	CDCl ₃	8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data of Phenylpyridine Analogs

Compound	Solvent	Chemical Shifts (δ , ppm)
2-Phenylpyridine	CDCl ₃	157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[1]
3-Phenylpyridine	-	¹³ C NMR studies have been reported for its metal complexes.
4-Phenylpyridine	CDCl ₃	150.0 (2C), 148.5, 138.0, 129.1 (3C), 127.0 (2C), 121.6 (2C)[2]
2-Bromo-3-methylpyridine	-	¹³ C NMR spectrum is available[4].
2-(4-Bromophenyl)pyridine	CDCl ₃	156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[1]

Table 3: Infrared (IR) Spectroscopic Data of Phenylpyridine and Bromopyridine Analogs

Compound	State	Key IR Absorptions (cm ⁻¹)
2-Phenylpyridine	Condensed Phase	Available from the Coblenz Society's collection[5].
3-Bromopyridine	-	NIST has IR spectral data available[6].

Table 4: Mass Spectrometry (MS) Data of Phenylpyridine Analogs

Compound	Ionization Method	Key m/z Values
2-Phenylpyridine	Electron Ionization	Mass spectrum is available[5].
3-Phenylpyridine	-	Predicted LC-MS/MS spectra are available[7].

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the characterization of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.
- ^1H NMR Spectroscopy:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: A standard single-pulse experiment.
 - Spectral Width: Typically 0-12 ppm.
 - Number of Scans: 16 to 64 scans are usually sufficient.
 - Data Processing: Fourier transformation of the free induction decay (FID) with appropriate phasing and baseline correction.
- ^{13}C NMR Spectroscopy:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: A proton-decoupled pulse sequence is standard.
 - Spectral Width: Typically 0-220 ppm.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ^{13}C .
 - Data Processing: Similar to ^1H NMR, with Fourier transformation and corrections.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

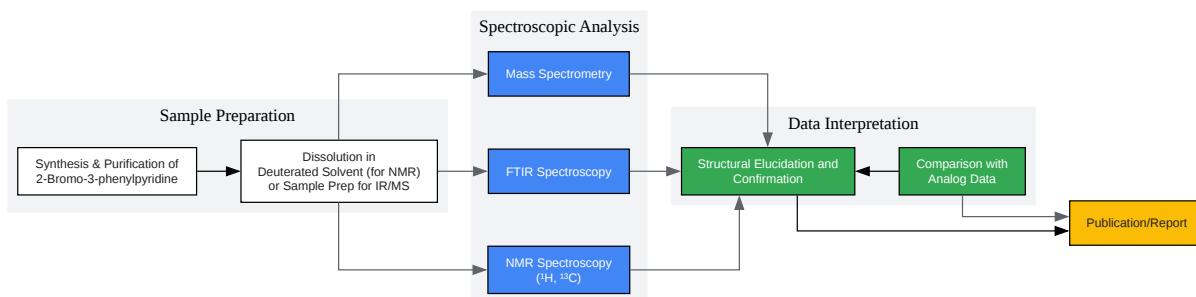
- Sample Preparation:
 - Solids: Samples can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity.
 - Liquids: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Spectrometer: A standard FTIR spectrometer.
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced directly via a solids probe, or, if volatile, through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) is used.
- Ionization:
 - Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
 - Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that are useful for determining the molecular weight of less volatile or fragile molecules.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like **2-Bromo-3-phenylpyridine**.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-3-phenylpyridine**.

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